

analytical methods for characterizing Fmoc-PEG3-alcohol products

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Compound of Interest

Compound Name: *Fmoc-PEG3-alcohol*

Cat. No.: *B1612400*

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Technical Support Center: Fmoc-PEG3-alcohol Characterization

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for the characterization of **Fmoc-PEG3-alcohol**.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are essential for characterizing **Fmoc-PEG3-alcohol**?

A1: A combination of techniques is crucial for unambiguous characterization. The primary methods are High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[\[1\]](#)

Q2: What is the expected molecular weight of **Fmoc-PEG3-alcohol**?

A2: The theoretical molecular weight is 371.43 g/mol, with an exact mass of 371.1733 g/mol.
[\[2\]](#) This information is critical for interpreting mass spectrometry data.

Q3: What are common impurities I might encounter in my **Fmoc-PEG3-alcohol** product?

A3: Common impurities can arise from the synthesis process. These may include starting materials, reagents from the Fmoc protection step (like Fmoc-OSu), or PEG-related impurities such as species with different PEG chain lengths (e.g., PEG2, PEG4).[3][4][5] Additionally, unintended side products like β -alanine adducts can sometimes be formed during Fmoc protection.[5]

Q4: My HPLC analysis shows multiple peaks. What could be the cause?

A4: Multiple peaks can indicate the presence of impurities (see Q3), degradation of the product, or issues with the HPLC method itself. PEG compounds can sometimes exhibit unusual elution behavior, leading to distorted or broad peaks.[6] It's important to ensure your column and mobile phase are appropriate for PEG analysis.

Q5: How should I store **Fmoc-PEG3-alcohol** to ensure its stability?

A5: For long-term storage (months to years), it is recommended to store the product at -20°C in a dry, dark environment.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] Proper storage is vital to prevent degradation that could compromise experimental results.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Problem	Possible Cause(s)	Recommended Solution(s)
Broad or Tailing Peaks	1. Column contamination or degradation.[7]2. Inappropriate mobile phase (pH, solvent composition).[7]3. Column overloading.[7]4. PEG compounds interacting with the column stationary phase.[6]	1. Flush the column with a strong solvent or replace the guard column.[8][9]2. Optimize the mobile phase; ensure proper pH and solvent strength. Inject the sample in the mobile phase whenever possible.[8]3. Reduce the injection volume or sample concentration.[9]4. Consider preconditioning the column, for example, with trifluoroacetic acid (TFA).[6]
Retention Time Drift	1. Poor column equilibration.[9]2. Inconsistent mobile phase composition.[8]3. Fluctuations in column temperature.[9]4. System leak.[9]	1. Increase equilibration time between runs (at least 10 column volumes).[8]2. Prepare fresh mobile phase daily and ensure it is properly degassed.[9]3. Use a column oven to maintain a constant temperature.[8]4. Check all fittings for leaks, especially between the pump and detector.[7]
Ghost Peaks (Appear in Blank Runs)	1. Contamination in the mobile phase or injection solvent.2. Carryover from a previous injection.	1. Use high-purity HPLC-grade solvents.[7]2. Run a needle wash program and flush the injector and column thoroughly with a strong solvent.

NMR Analysis Troubleshooting

Problem	Possible Cause(s)	Recommended Solution(s)
Unexpected Signals in ^1H NMR Spectrum	<ol style="list-style-type: none">1. Residual solvent from purification (e.g., Ethyl Acetate, Dichloromethane).2. Water peak (can be broad and obscure other signals).3. Synthesis-related impurities (e.g., free PEG, deprotected starting material).	<ol style="list-style-type: none">1. Identify solvent peaks using a reference table and ensure the product is thoroughly dried under high vacuum.[10]2. Use a deuterated solvent that has been stored properly to minimize water content. A D_2O shake can help identify exchangeable protons.3. Compare the spectrum to reference data and consider re-purification if impurity levels are high.
Poor Signal Resolution	<ol style="list-style-type: none">1. Sample concentration is too high or too low.2. Sample contains paramagnetic impurities.3. Poor shimming of the NMR magnet.	<ol style="list-style-type: none">1. Optimize the sample concentration.2. Filter the NMR sample if particulates are present.3. Re-shim the instrument before acquiring data.

Quantitative Data Summary

Table 1: Key Properties of Fmoc-PEG3-alcohol

Property	Value	Source
Chemical Formula	$\text{C}_{21}\text{H}_{25}\text{NO}_5$	[2]
Molecular Weight (MW)	371.43	[2] [11]
Exact Mass	371.1733	[2]
Purity (Typical)	>98% (by HPLC)	[2]

Table 2: Expected ^1H NMR Chemical Shifts

Note: Shifts are approximate and can vary based on solvent and concentration. Data is predicted based on typical values for similar structures.[12]

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Fmoc Aromatic (8H)	7.6 - 7.8	m	8H
Fmoc CH, CH ₂ (3H)	4.2 - 4.5	m	3H
-O-CH ₂ -CH ₂ -O- (PEG backbone)	3.5 - 3.7	m	8H
-CH ₂ -NH-	~3.4	m	2H
-CH ₂ -OH	~3.7	t	2H
-NH-	~5.5 (broad)	s	1H

| -OH | Variable (broad) | s | 1H |

Table 3: Expected Mass Spectrometry (m/z) Values

Adduct	Calculated m/z
[M+H] ⁺	372.18
[M+Na] ⁺	394.16
[M+K] ⁺	410.13

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

- Column: C18, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
- Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 265 nm (for the Fmoc group).
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Protocol 2: Structure Confirmation by ^1H NMR Spectroscopy

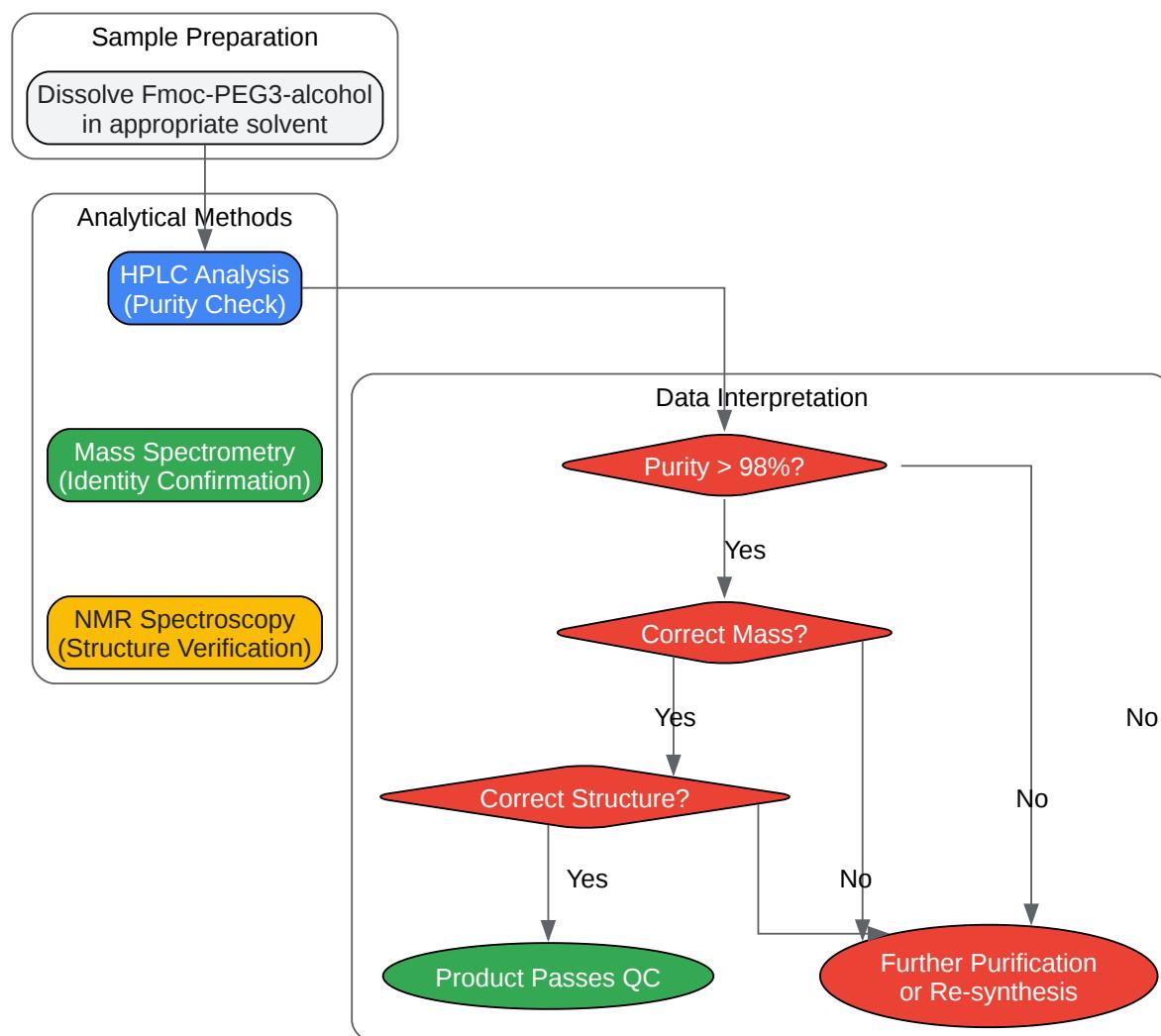
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6).
- Concentration: Prepare a solution of 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
- Instrument: 400 MHz (or higher) NMR spectrometer.
- Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Processing: Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm). Integrate all peaks and assign them according to the expected structure (see Table 2).

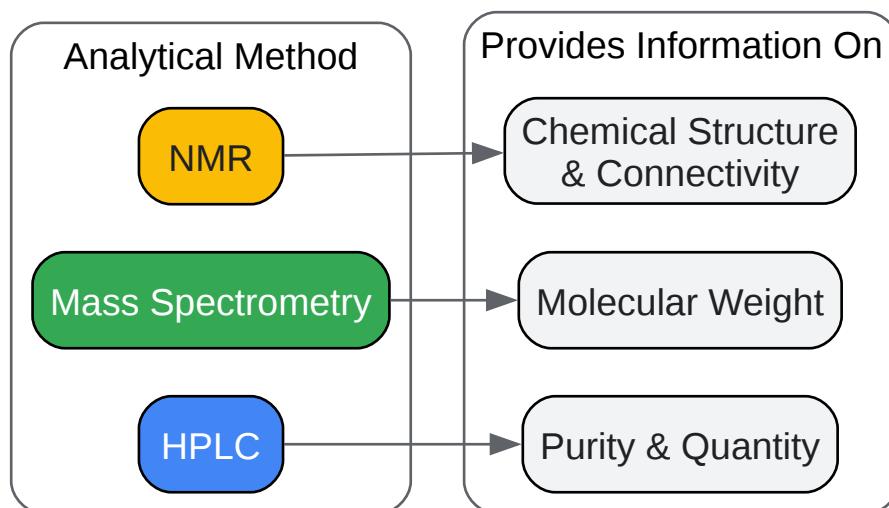
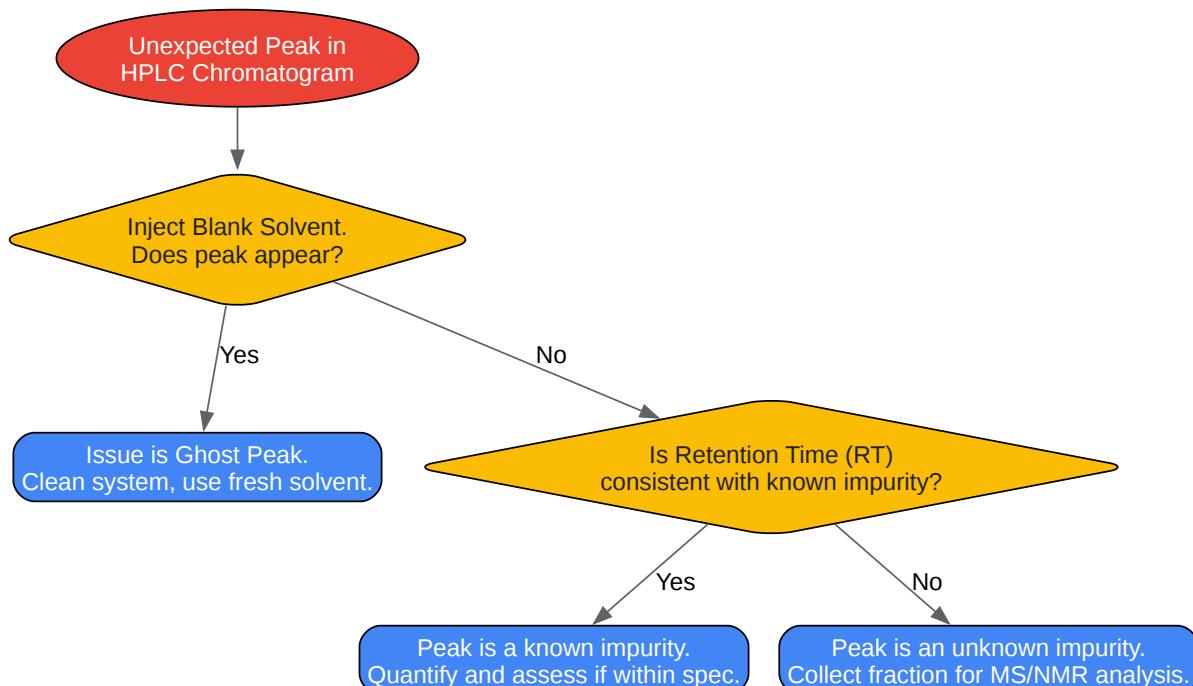
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

- Technique: Electrospray Ionization (ESI) in positive ion mode is typically effective.
- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

- Infusion: Infuse the sample directly into the mass spectrometer or use LC-MS with the HPLC protocol described above.
- Analysis: Acquire the mass spectrum and look for the expected m/z values corresponding to protonated ($[M+H]^+$) and other common adducts like sodium ($[M+Na]^+$) or potassium ($[M+K]^+$) (see Table 3).

Visualizations





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